molecular formula C8H11N3O3 B508004 ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 512808-34-3

ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B508004
CAS No.: 512808-34-3
M. Wt: 197.19g/mol
InChI Key: CYOMQNDPOSJEQG-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .

Biological Activity

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C8H10N2O3
  • Molar Mass : 182.18 g/mol
  • CAS Number : 50920-65-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.

Pathogen TypeActivity LevelMechanism of Action
BacteriaModerateInhibition of cell wall synthesis
FungiHighDisruption of cell membrane integrity
VirusesLow to ModerateInterference with viral replication

Anticancer Properties

The compound has shown promising results in preclinical studies as an anticancer agent. It appears to exert its effects through several mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Human Cancer Cell Lines :
    • Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
    • Findings : this compound exhibited IC50 values of 15 µM for A431 and 10 µM for Jurkat cells, indicating significant cytotoxicity.
    • Mechanism : Induction of apoptosis via caspase activation was observed.
  • In Vivo Studies :
    • Model Used : Xenograft models in mice.
    • Results : Tumor growth inhibition of approximately 60% compared to control groups when administered at a dosage of 20 mg/kg.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound can bind to molecular targets involved in critical cellular processes, leading to modulation of their activity.

Key Mechanisms Include:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Altering the signaling pathways associated with growth factor receptors, thereby influencing cell growth and survival.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its structural features allow for the design of derivatives with enhanced biological activities.

Potential Applications:

  • Drug Development : As a pharmacophore for designing novel antimicrobial and anticancer drugs.
  • Agrochemical Development : Utilized in formulating pesticides due to its biological activity against plant pathogens.
  • Material Science : Employed in creating polymers with specific functional properties.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylateModerateAntimicrobial, Anticancer
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylateHighAnticancer, Antiviral

Properties

IUPAC Name

ethyl 5-carbamoyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-6(7(9)12)11(2)10-5/h4H,3H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMQNDPOSJEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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